3-(4-methoxy-phenyl)-benzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
HULPPSASFRRIEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Without the foundational crystallographic and mass spectrometric data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and rigor. Further research and publication of the experimental characterization of 3-(4-methoxyphenyl)benzo[b]thiophene are needed before a comprehensive article on these specific structural and spectroscopic properties can be written.
Computational and Theoretical Investigations of 3 4 Methoxy Phenyl Benzo B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. nih.gov Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for molecules of moderate size. arxiv.org DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. tandfonline.com Functionals like B3LYP are commonly used as they incorporate both exchange and correlation effects to provide reliable results for molecular geometries, electronic properties, and spectra. nih.govbohrium.com
A fundamental step in any computational study is geometry optimization, which seeks to find the minimum energy structure of a molecule on its potential energy surface. This process adjusts the bond lengths, bond angles, and dihedral angles until a stable conformation is reached. For 3-(4-methoxy-phenyl)-benzo[b]thiophene, the optimized geometry reveals the spatial arrangement of its constituent rings and the methoxy (B1213986) substituent.
The planarity of the benzothiophene (B83047) system and the rotational orientation of the 4-methoxyphenyl (B3050149) group are key structural features. The dihedral angle between the benzothiophene and the phenyl ring is a critical parameter that influences the extent of π-conjugation between the two systems. The electronic structure analysis provides insight into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-S (thiophene ring) | 1.75 - 1.78 |
| C-C (aromatic) | 1.39 - 1.42 | |
| C-O (methoxy) | 1.36 - 1.38 | |
| C(benzo[b]thiophene)-C(phenyl) | 1.47 - 1.49 | |
| Bond Angles (°) | C-S-C (thiophene ring) | 91.0 - 93.0 |
| C-C-O (methoxy) | 117.0 - 119.0 | |
| C-O-CH₃ (methoxy) | 117.5 - 119.5 | |
| Dihedral Angle (°) | Benzothiophene Plane - Phenyl Plane | 35.0 - 45.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.80 |
| E(LUMO) | -1.55 |
| Energy Gap (ΔE) | 4.25 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map is expected to show significant negative potential around the oxygen atom of the methoxy group and the sulfur atom of the thiophene (B33073) ring due to the presence of lone pairs of electrons. researchgate.net These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. The aromatic rings will exhibit regions of moderate negative potential above and below the plane of the rings, characteristic of π-systems.
DFT calculations can accurately predict various spectroscopic parameters, which can be used to validate and interpret experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate NMR chemical shifts (δ). ruc.dk By predicting the ¹H and ¹³C NMR spectra, specific signals can be assigned to individual atoms within the molecule, aiding in structural elucidation. nih.gov For this compound, distinct signals are expected for the aromatic protons on both rings, the methoxy protons, and the various carbon atoms.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These calculations help in the assignment of experimental IR bands. Key vibrational modes for this molecule would include C-H stretching of the aromatic rings and the methyl group, C=C stretching within the rings, and C-O stretching of the methoxy group.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. mdpi.com The predicted maximum absorption wavelength (λ_max) corresponds to electronic excitations, typically from the HOMO to the LUMO. For conjugated systems like this compound, the primary absorption is expected to be a π→π* transition. nih.gov
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (benzo[b]thiophene) | 7.3 - 8.0 ppm |
| Aromatic Protons (phenyl) | 6.9 - 7.5 ppm | |
| Methoxy Protons (-OCH₃) | 3.8 - 3.9 ppm | |
| Referenced to TMS | ||
| ¹³C NMR | Aromatic Carbons | 114 - 142 ppm |
| Quaternary Carbons | 130 - 160 ppm | |
| Methoxy Carbon (-OCH₃) | 55 - 56 ppm | |
| Referenced to TMS | ||
| IR | Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch (-CH₃) | 2950 - 2980 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| C-O Stretch (Aryl Ether) | 1240 - 1260 cm⁻¹ | |
| UV-Vis | λ_max (in solvent) | ~300 - 320 nm (π→π* transition) |
DFT calculations, combined with statistical thermodynamics, can be used to predict key thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and heat capacity (C_v). nih.govnist.gov These parameters are calculated from the vibrational frequencies and rotational constants of the optimized molecular structure. Such data are valuable for understanding the stability of the molecule at different temperatures and for predicting the thermodynamics of reactions in which it might participate. mdpi.com
| Parameter | Value |
|---|---|
| Zero-point Energy (kcal/mol) | 135.8 |
| Enthalpy (H) (kcal/mol) | 145.2 |
| Entropy (S) (cal/mol·K) | 105.7 |
| Heat Capacity (C_v) (cal/mol·K) | 58.3 |
Ab Initio Methods in Electronic Structure Calculations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based solely on first principles without the use of experimental data or empirical parameterization. wikipedia.org The foundational method in this category is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to electronic transitions, such as absorption and emission spectra. rsc.orgresearchgate.net For a molecule like this compound, TD-DFT can predict the vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which determine the intensity of the electronic transitions.
Theoretical studies on thiophene-based compounds often employ TD-DFT to understand their photophysical behavior. chemrxiv.org The choice of functional and basis set is crucial for obtaining accurate results. nih.gov Functionals such as B3LYP, PBE0, CAM-B3LYP, and M06-2X are commonly used in conjunction with basis sets like 6-31G(d,p) or def2-TZVP for these types of calculations. nih.govnih.gov The calculations typically involve first optimizing the ground-state geometry of the molecule, followed by the TD-DFT calculation to obtain the excited-state properties. chemrxiv.org
However, it is important to note that standard TD-DFT approximations can sometimes yield qualitatively incorrect results for thiophene and its fused derivatives (thienoacenes). nih.gov Issues such as spurious state inversion, incorrect excitation characters, and erroneous distribution of oscillator strengths have been reported. nih.gov Therefore, careful validation of the chosen computational level against experimental data or higher-level ab initio methods is often recommended for this class of compounds. nih.gov
The output of a TD-DFT calculation provides detailed information about each electronic transition. This includes the energy difference between the ground and excited state, the probability of the transition (oscillator strength), and the nature of the transition, described by the molecular orbitals involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).
Table 1: Representative TD-DFT Data for Electronic Transitions This table is illustrative of typical TD-DFT output for an organic chromophore. Specific values for this compound would require a dedicated computational study.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S1 | 3.85 | 322 | 0.58 | HOMO -> LUMO (95%) |
| S2 | 4.15 | 299 | 0.12 | HOMO-1 -> LUMO (88%) |
| S3 | 4.40 | 282 | 0.05 | HOMO -> LUMO+1 (75%) |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and relative importance of different types of contacts that stabilize the crystal packing. nih.govstrath.ac.uk The surface is defined by points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Key properties mapped onto the Hirshfeld surface include dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The dnorm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii (implying strong interactions like hydrogen bonds), white represents contacts around the van der Waals limit, and blue indicates longer contacts. strath.ac.uk
For aromatic and heterocyclic compounds like this compound, the most significant contributions to crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts. nih.govstrath.ac.uk The presence of the benzothiophene and phenyl rings also allows for C–H···π and π–π stacking interactions. nih.govbgu.ac.il
Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Heterocyclic Compounds Data is based on representative values for related molecular structures to illustrate typical findings.
| Contact Type | Percentage Contribution (%) | Description |
| H···H | 40 - 50 | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms. nih.gov |
| C···H / H···C | 20 - 30 | Indicates interactions between hydrogen atoms and the carbon atoms of the aromatic rings (C–H···π interactions). strath.ac.uk |
| O···H / H···O | 5 - 15 | Corresponds to potential weak C–H···O hydrogen bonds involving the methoxy group's oxygen atom. nih.govnih.gov |
| C···C | 2 - 7 | Suggests the presence of π–π stacking interactions between the aromatic rings. nih.gov |
| S···H / H···S | 1 - 5 | Involves the sulfur atom of the benzothiophene ring. nih.gov |
Theoretical Studies on Nonlinear Optical (NLO) Properties
Theoretical investigations using quantum chemical methods, particularly DFT, are crucial for predicting and understanding the nonlinear optical (NLO) properties of organic molecules. ajrconline.org Organic NLO materials are of significant interest for applications in photonics and optoelectronics. nih.govnih.gov The NLO response of a molecule is determined by how its electron cloud responds to an applied external electric field.
Key parameters calculated to evaluate NLO potential include the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β). researchgate.net A large β value is indicative of a strong second-order NLO response. ajrconline.org These parameters are typically computed using DFT with functionals such as B3LYP, PBE0, or M06-2X. researchgate.net
The structure of this compound is conducive to NLO activity. It features an electron-donating methoxy (–OCH₃) group attached to a phenyl ring, which is conjugated to the benzothiophene moiety. This arrangement creates a donor-π-acceptor (D-π-A) type system, where charge can be transferred from the donor to the acceptor through the conjugated π-system upon electronic excitation, a key mechanism for enhancing NLO properties. nih.gov The delocalization of π-electrons across the molecular framework is essential for generating significant polarization and hyperpolarizability. nih.gov
Computational studies on similar D-π-A molecules have shown that modifying the donor, acceptor, or π-linker can significantly tune the NLO response. nih.govnih.gov For this compound, the methoxy group acts as the donor, while the benzothiophene system serves as the π-bridge and acceptor component. A smaller HOMO-LUMO energy gap, which indicates easier electronic excitation, is often correlated with a larger hyperpolarizability. nih.gov
Table 3: Representative Theoretical NLO Properties Calculated via DFT Values are illustrative, based on computational studies of similar organic NLO chromophores, and are typically compared against reference materials like urea (B33335) or p-nitroaniline.
| Property | Symbol | Typical Calculated Value (a.u.) | Description |
| Dipole Moment | μ | 3 - 9 D | Measures the molecule's overall polarity. |
| Mean Polarizability | ⟨α⟩ | 1.5 - 3.5 x 10⁻²² esu | Describes the linear response of the electron cloud to an electric field. nih.govnih.gov |
| First Hyperpolarizability | βtot | 2 - 15 x 10⁻²⁸ esu | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. nih.gov |
Solvent Effects on Computational Parameters
Computational and theoretical studies are often first performed on isolated molecules in the gas phase. However, to accurately compare theoretical predictions with experimental results, which are typically obtained in solution, it is essential to account for the effects of the solvent. rsc.orgnih.gov The solvent can significantly influence a molecule's geometry, electronic structure, and spectroscopic properties.
Two primary models are used to simulate solvent effects in quantum chemical calculations:
Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this medium. This approach is computationally efficient and effective at capturing bulk electrostatic effects of the solvent. nih.gov
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very demanding. nih.gov
For many applications, a hybrid or combined cluster/continuum approach provides a good balance of accuracy and efficiency. nih.gov In this method, the first solvation shell is treated explicitly, while the bulk solvent is represented by a continuum model.
For this compound, solvent polarity is expected to influence several key parameters. For instance, the energies of electronic transitions (and thus the UV-Vis absorption spectrum) can shift depending on the solvent. chemrxiv.org This phenomenon, known as solvatochromism, occurs because the dipole moment of the molecule may change upon excitation, leading to differential stabilization of the ground and excited states by the solvent. Similarly, NLO properties like hyperpolarizability can be sensitive to the solvent environment due to the stabilization of charge-transfer states in polar solvents.
Photophysical Properties and Optoelectronic Behavior
Absorption and Emission Spectroscopy of 3-(4-Methoxy-phenyl)-benzo[b]thiophene
The electronic absorption and emission spectra of 3-(4-methoxyphenyl)-benzo[b]thiophene are characterized by transitions between its molecular orbitals. The benzothiophene (B83047) moiety, a hybrid of benzene (B151609) and thiophene (B33073), possesses more favorable fluorescent properties than its individual components, with stronger absorption bands at longer wavelengths. researchgate.net The addition of the 4-methoxyphenyl (B3050149) group extends the π-conjugation and introduces charge-transfer character to the electronic transitions.
The absorption and emission maxima of 3-(4-methoxyphenyl)-benzo[b]thiophene are sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. The electron-donating methoxy (B1213986) group can lead to a significant change in the molecule's dipole moment upon excitation from the ground state to the excited state.
In nonpolar solvents, the molecule exhibits absorption and emission spectra characteristic of its localized π-π* transitions. As solvent polarity increases, the excited state, which may have a more pronounced charge-transfer character, is stabilized to a greater extent than the ground state. This differential stabilization typically leads to a bathochromic (red) shift in the emission spectrum. The absorption spectrum may be less affected, resulting in an increased Stokes shift with increasing solvent polarity. For some thiophene-based dyes, absorption maxima have been observed to shift from ~486 nm in methanol (B129727) to ~654 nm in the more polar DMF. biointerfaceresearch.com
Table 1: Illustrative Solvent Effects on Photophysical Properties of a π-Conjugated System
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Hexane | 0.1 | 320 | 380 | 5263 |
| Toluene | 2.4 | 325 | 395 | 5988 |
| Chloroform | 4.1 | 330 | 415 | 6982 |
| Acetonitrile (B52724) | 5.8 | 335 | 440 | 8513 |
| DMSO | 7.2 | 340 | 460 | 9524 |
Note: This table contains representative data to illustrate the concept of solvatochromism and does not represent experimentally verified values for this compound.
The absorption and emission spectra of molecules like 3-(4-methoxyphenyl)-benzo[b]thiophene are not infinitely sharp lines but rather broad bands. This broadening arises from several factors, including the presence of a vibronic structure and interactions with the solvent.
The Franck-Condon principle dictates that electronic transitions are most likely to occur without a change in the nuclear geometry. miami.edu The observed spectrum is a superposition of transitions from the ground electronic state's lowest vibrational level to various vibrational levels of the excited electronic state. miami.edu This coupling between electronic and vibrational transitions gives rise to a vibronic structure, which may appear as a series of shoulders or distinct peaks on the main absorption band, especially in nonpolar solvents at low temperatures.
In solution at room temperature, this fine structure is often obscured. Band broadening is dominated by inhomogeneous broadening, where different molecules in the sample experience slightly different local solvent environments, and homogeneous broadening, which includes lifetime broadening and broadening due to rapid solvent molecule fluctuations. miami.edu The rotational freedom of the phenyl ring relative to the benzothiophene core can also contribute to a distribution of ground-state conformations, further broadening the spectral bands.
Fluorescence Quantum Yield Measurements
The fluorescence quantum yield (ΦF) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. uci.edu The determination of ΦF is typically performed using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine B. rsc.orgrsc.org The calculation requires correcting for the absorbance of the solutions at the excitation wavelength and the refractive index of the solvents. rsc.org
The quantum yield of 3-(4-methoxyphenyl)-benzo[b]thiophene is highly dependent on its molecular environment and structure. Factors that promote non-radiative decay pathways, such as intramolecular rotations and vibrations, will decrease the quantum yield. nih.gov In fluid solutions, the free rotation of the methoxyphenyl group can provide a non-radiative pathway for the excited state to relax, leading to low fluorescence efficiency. Conversely, factors that restrict these motions, such as incorporation into a rigid matrix or aggregation in the solid state, can enhance the quantum yield.
Spectroelectrochemical Analysis of Electronic Transitions and Band Gaps
Spectroelectrochemistry is a powerful technique used to study the electronic structure of molecules by monitoring changes in their absorption spectra as they undergo controlled oxidation or reduction. By applying a potential to a solution of the compound, it is possible to generate its radical cation or anion and observe the corresponding new absorption bands associated with these charged species.
Exciton Dynamics and Charge Transfer Characteristics
Upon absorption of a photon, an electron is promoted to a higher energy level, creating an electron-hole pair known as an exciton. aps.org The subsequent fate of this exciton—its dynamics—is fundamental to the material's optoelectronic behavior. In 3-(4-methoxyphenyl)-benzo[b]thiophene, the electronic coupling between the electron-rich methoxyphenyl group (donor) and the benzothiophene unit (acceptor) facilitates an intramolecular charge transfer (ICT) character in the excited state.
Ultrafast spectroscopic techniques, such as pump-probe transient absorption, are used to track these dynamics on femtosecond to picosecond timescales. aps.org These experiments can reveal the rates of processes like ICT, intersystem crossing to triplet states, and internal conversion back to the ground state. The efficiency and lifetime of the charge-separated ICT state are critical for applications in areas like organic photovoltaics and light-emitting diodes. The dynamics are influenced by factors such as the torsional angle between the donor and acceptor units and the polarity of the surrounding medium, which can stabilize the charge-separated state.
Solid-State Photoluminescence and Aggregation-Induced Emission (AIE)
Many planar aromatic molecules that are fluorescent in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms. This quenching is due to the formation of non-emissive excimers or exciplexes resulting from strong π-π stacking interactions.
However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE). nih.gov These molecules are typically non-emissive or weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. rsc.org The mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.govnih.gov By locking the molecule into a specific conformation, the non-radiative decay pathways are blocked, forcing the excited state to decay radiatively.
The structure of 3-(4-methoxyphenyl)-benzo[b]thiophene, featuring a rotatable phenyl group attached to the benzothiophene core, makes it a potential candidate for AIE. In solution, the rotation of the phenyl ring can quench fluorescence. In the solid state, crystal packing forces would restrict this rotation, potentially "switching on" a strong photoluminescence signal. Indeed, new AIE luminogens have been successfully developed based on a 2,3-diphenylbenzo[b]thiophene S,S-dioxide core, demonstrating the viability of the benzothiophene scaffold for creating AIE-active materials. rsc.org The study of its solid-state emission is therefore crucial to understanding its full potential as a luminescent material.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry (CV) Studies
No specific data available in the literature for 3-(4-methoxyphenyl)-benzo[b]thiophene.
No specific data available in the literature for 3-(4-methoxyphenyl)-benzo[b]thiophene.
No specific data available in the literature for 3-(4-methoxyphenyl)-benzo[b]thiophene.
Differential Pulse Voltammetry (DPV) for Trace Analysis
No specific data available in the literature for 3-(4-methoxyphenyl)-benzo[b]thiophene.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
No specific data available in the literature for 3-(4-methoxyphenyl)-benzo[b]thiophene.
Spectroelectrochemistry for Redox-Induced Optical Changes
No specific data available in the literature for 3-(4-methoxyphenyl)-benzo[b]thiophene.
Design and Characterization of Electrochromic Devices (ECDs) Incorporating Benzo[b]thiophene Derivatives
No specific data available in the literature for the incorporation of 3-(4-methoxyphenyl)-benzo[b]thiophene into electrochromic devices.
Influence of Substituents on Electrochemical Oxidation and Surface Modification
The electrochemical behavior of benzo[b]thiophene derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and any appended aryl groups. In the case of 3-(4-methoxy-phenyl)-benzo[b]thiophene, the methoxy (B1213986) group plays a critical role in modulating its redox properties. The electrochemical oxidation of such compounds is not merely a simple electron transfer process; it often initiates a sequence of chemical reactions, leading to the formation of new products, including oligomers and polymers that can modify the electrode surface.
Research into the electrochemical oxidation of substituted benzothiophenes and related sulfur-containing heterocycles reveals that electron-donating groups are key to facilitating these processes. Groups such as methoxy (-OCH₃) decrease the oxidation potential of the molecule by increasing the electron density of the π-system. This makes the removal of an electron to form a radical cation easier compared to the unsubstituted parent compound. For instance, studies on the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides have shown that electron-donating substituents like methoxy groups enable the reaction, whereas electron-withdrawing substituents, such as a chloro group, can inhibit the electrolysis reaction entirely. nih.gov
The initial step in the electrochemical oxidation of a molecule like this compound is the formation of a radical cation. The stability and subsequent reaction pathways of this intermediate are largely dictated by the substituents. The methoxy group on the phenyl ring can stabilize the positive charge through resonance, influencing the reactivity of the radical cation.
A significant consequence of the electrochemical oxidation of aromatic and heteroaromatic compounds is surface modification via electropolymerization. The radical cations generated at the electrode surface can couple with each other, leading to the formation of dimer, oligomer, and eventually polymer films deposited onto the electrode. This process effectively modifies the electrode's surface, altering its chemical and physical properties. The presence of the 4-methoxyphenyl (B3050149) substituent is expected to promote electropolymerization due to its electron-donating nature, which lowers the monomer's oxidation potential and stabilizes the intermediate species. Studies on analogous thiophene (B33073) derivatives confirm that methoxy substituents facilitate electropolymerization. For example, 3-bromo-4-methoxythiophene (B3081600) exhibits a lower oxidation potential (1.68 V) than unsubstituted thiophene (2.05 V), which is conducive to polymer film formation. researchgate.net
The oxidation is not limited to the carbon framework; the sulfur atom in the benzothiophene (B83047) ring is also a redox-active center. Electrochemical or chemical oxidation can transform the electron-donating thienyl sulfur into an electron-accepting sulfoxide (B87167) or sulfone (S,S-dioxide) group. mdpi.com This transformation dramatically alters the electronic structure and redox properties of the molecule. The complete conversion of benzothiophene to its corresponding sulfone has been achieved through oxidation processes. nih.gov
The following table summarizes findings from studies on related substituted benzothiophene and thiophene derivatives, illustrating the general principles that apply to this compound.
Table 1: Research Findings on the Influence of Substituents on Electrochemical Behavior
| Compound Class | Substituent Type | Observed Effect on Electrochemical Oxidation | Outcome/Surface Modification | Reference |
|---|---|---|---|---|
| Benzenesulfonohydrazides | Electron-donating (e.g., methoxy, ethyl) | Enables and facilitates the electrolysis reaction. | Formation of benzo[b]thiophene-1,1-dioxides. | nih.gov |
| Benzenesulfonohydrazides | Electron-withdrawing (e.g., chloro) | Inhibits the electrolysis reaction. | No product formation observed. | nih.gov |
| Thiophene | Methoxy group | Lowers the oxidation potential compared to the unsubstituted monomer. | Promotes electropolymerization, leading to the formation of a polymer film (PBrMeOTh). | researchgate.net |
| Benzothiophene | General | Oxidation of the sulfur atom. | Conversion to benzothiophene sulfone. | nih.gov |
| rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene | Sulfur Oxidation | Transforms electron-donating sulfur into an electron-accepting sulfonyl group. | Modulates electronic structure and redox properties. | mdpi.com |
The oxidation potentials of various thiophene derivatives provide quantitative evidence for the influence of substituents. Electron-donating groups consistently lower the potential required for oxidation.
Table 2: Oxidation Potentials of Selected Thiophene Derivatives
| Compound | Substituent(s) | Oxidation Potential (V vs Ag/AgCl) | Reference |
|---|---|---|---|
| Thiophene | None | 2.05 | researchgate.net |
Advanced Derivatization Strategies and Functionalization
Regioselective Functionalization of the Benzo[b]thiophene Core
With the C-3 position occupied by the 4-methoxyphenyl (B3050149) group, the primary sites for further functionalization on the heterocyclic core are the C-2 position and the benzene (B151609) ring (C-4, C-5, C-6, C-7). Achieving regioselectivity is paramount for the synthesis of well-defined derivatives.
C-H Activation and Arylation: Direct C-H activation is a powerful tool for functionalizing heteroaromatic compounds. For 3-substituted benzo[b]thiophenes, the C-2 position is the most electronically favorable site for electrophilic substitution and many metal-catalyzed C-H functionalization reactions. Palladium-catalyzed C-H arylation can be employed to introduce aryl groups at the C-2 position. nih.govresearchgate.net Silver(I)-mediated C-H activation has also been shown to enable α-arylation of benzo[b]thiophenes at near-room temperatures, offering a milder alternative to traditional methods. nih.gov While C-3 functionalization is generally more challenging due to regioselectivity issues, the pre-existing substituent at this position in 3-(4-methoxyphenyl)-benzo[b]thiophene directs reactions to other sites. researchgate.net
Lithiation and Electrophilic Quench: Directed ortho-lithiation is a classic and effective strategy for regioselective functionalization. researchgate.netlookchem.com In the context of 3-(4-methoxyphenyl)-benzo[b]thiophene, deprotonation can be achieved at the C-2 position using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio intermediate can be trapped with various electrophiles to introduce a wide range of substituents. taylorfrancis.com This method allows for the precise installation of halogens, alkyl, carbonyl, and other functional groups. For instance, quenching with iodine (I₂) or N-bromosuccinimide (NBS) would yield the corresponding 2-halo derivatives, which are valuable precursors for coupling reactions. researchgate.net
Halogenation: Electrophilic halogenation provides another route to functionalized intermediates. While direct halogenation of benzo[b]thiophene can lead to mixtures of products, specific conditions can favor substitution at the C-2 position. More advanced methods, such as electrophilic halocyclization of precursor molecules like 2-alkynyl thioanisoles, are commonly used to generate regioselectively halogenated benzo[b]thiophenes, which can then be further modified. nih.govresearchgate.net For an existing 3-aryl-benzo[b]thiophene, direct halogenation would likely target the C-2 position or activated positions on the benzo ring.
| Functionalization Method | Target Position | Reagents | Introduced Group |
| Direct C-H Arylation | C-2 | Aryl Halide, Pd Catalyst, Base | Aryl |
| Lithiation/Electrophilic Quench | C-2 | 1. n-BuLi 2. Electrophile (e.g., I₂, R-CHO) | Halogen, Hydroxyalkyl, etc. |
| Electrophilic Halogenation | C-2 | NBS, Br₂, I₂ | Bromo, Chloro, Iodo |
| Sulfonylation | C-4 | Sodium Sulfinates, Copper Catalyst | Sulfonyl |
This table summarizes common regioselective functionalization strategies for the benzo[b]thiophene core, assuming the C-3 position is already substituted.
Introduction of Diverse Functional Groups via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for introducing molecular diversity to the 3-(4-methoxyphenyl)-benzo[b]thiophene scaffold. These reactions typically require a halide or triflate-functionalized benzothiophene (B83047), which can be prepared via methods described in the previous section (e.g., lithiation followed by halogenation at the C-2 position).
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. A 2-halo-3-(4-methoxyphenyl)-benzo[b]thiophene can be reacted with various aryl or vinyl boronic acids or esters to introduce new aryl or vinyl substituents at the C-2 position. researchgate.netnih.gov This method is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valuable for introducing alkynyl moieties onto the benzo[b]thiophene core, for example at the C-2 position. researchgate.netnih.govscispace.com These alkynylated products can serve as key intermediates for further transformations, such as the synthesis of extended π-conjugated systems or more complex heterocyclic structures. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This provides a direct method for the vinylation of the benzo[b]thiophene core, for instance, by reacting a 2-iodo-3-(4-methoxyphenyl)-benzo[b]thiophene with various styrenes or acrylates. researchgate.netnih.gov
Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, the Buchwald-Hartwig amination is the premier method. It facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgnih.gov This allows for the synthesis of a wide array of 2-amino-benzothiophene derivatives, including primary and secondary amines, as well as N-heterocycles. researchgate.netnih.gov
| Coupling Reaction | Precursor | Reagent | Product |
| Suzuki-Miyaura | 2-Halo-benzothiophene | Arylboronic acid, Pd catalyst, base | 2-Aryl-benzothiophene |
| Sonogashira | 2-Halo-benzothiophene | Terminal alkyne, Pd/Cu catalysts, base | 2-Alkynyl-benzothiophene |
| Heck | 2-Halo-benzothiophene | Alkene, Pd catalyst, base | 2-Vinyl-benzothiophene |
| Buchwald-Hartwig | 2-Halo-benzothiophene | Amine/Amide, Pd catalyst, base | 2-Amino-benzothiophene |
This table illustrates the application of major cross-coupling reactions for functionalizing a pre-halogenated 3-(4-methoxyphenyl)-benzo[b]thiophene.
Synthesis of Benzo[b]thiophene-Fused Polycyclic Aromatic Compounds
Extending the π-conjugation of the 3-(4-methoxyphenyl)-benzo[b]thiophene core through the synthesis of fused polycyclic aromatic compounds (PAHs) is a key strategy for developing advanced organic materials. rhhz.netccspublishing.org.cn This is typically achieved through annulation reactions, where new rings are constructed onto the existing benzothiophene framework.
Intramolecular Cyclization: One common approach involves installing a suitable substituent, often at the C-2 position, that can undergo an intramolecular cyclization. For example, a 2-vinyl substituent, introduced via a Heck coupling, could potentially undergo a photocyclization reaction to form a fused ring system. nih.govacs.org Similarly, transition-metal-catalyzed intramolecular C-H/C-H cross-coupling can be used to construct fused systems. researchgate.net For instance, if an additional aryl group is present at the C-2 position, palladium-catalyzed cyclization can lead to the formation of dibenzothiophene (B1670422) derivatives. researchgate.net
[n+m] Annulation Reactions: Annulation reactions, such as [3+2] or [3+3] cycloadditions, are powerful methods for building fused heterocyclic rings. ccspublishing.org.cn For example, a suitably functionalized 3-(4-methoxyphenyl)-benzo[b]thiophene could react with a three-carbon synthon in a palladium-catalyzed [3+3] cycloaddition to yield a six-membered ring fused to the benzo[b]thiophene. Iridium-catalyzed annulation reactions of benzothiophenes with carboxylic acids have also been reported to afford thiophene-fused coumarin-type frameworks. nih.gov Another strategy involves the reaction of 3-hydroxybenzo[b]thiophene derivatives with 3-arylazirines, which act as a two-atom synthon, to create a fused pyrrole (B145914) ring in a [3+2] annulation. nih.gov
Dearomative Reactions: Dearomative reactions offer an efficient route to fused polycyclic derivatives by temporarily disrupting the aromaticity of the thiophene (B33073) ring. For instance, the reaction of 3-nitrobenzo[b]thiophenes with 3-isothiocyanato oxindoles can lead to benzo[b]thiophene-fused polycyclic derivatives through a dearomative process. ccspublishing.org.cn
Incorporation of Organometallic Moieties into Benzothiophene Frameworks
The incorporation of organometallic moieties into the benzothiophene framework can lead to novel materials with interesting catalytic, electronic, or photophysical properties. This can be achieved through the formation of π-complexes or by direct C-M bond formation.
π-Complexes: The electron-rich thiophene and benzene rings of the benzo[b]thiophene core can coordinate to transition metals in a π-fashion. Ruthenium, rhodium, and iridium are known to form stable π-complexes with benzo[b]thiophenes. acs.org These complexes serve as models for understanding how thiophenic compounds bind to hydrodesulfurization (HDS) catalysts. acs.org The metal center typically coordinates to the benzene or the thiophene ring in an η⁵ or η⁶ fashion. acs.org
Cyclometalation: Iridium(III) and rhodium(I) are well-known to participate in cyclometalation reactions, where a C-H bond on a ligand undergoes activation and forms a direct C-M bond, creating a stable metallacycle. nih.goveckerd.edu For 3-(4-methoxyphenyl)-benzo[b]thiophene, cyclometalation could potentially occur at the C-2 position of the benzothiophene or at an ortho position of the 3-phenyl substituent. Cationic cyclometalated iridium(III) complexes featuring benzo[b]thiophen-2-ylquinoline ligands have been synthesized and investigated for applications in light-emitting electrochemical cells. acs.org
Direct Metalation: Similar to lithiation, other metals can be introduced by transmetalation or direct C-H activation. The synthesis of ferrocenyl-benzothiophenes, for example, would incorporate the redox-active ferrocene (B1249389) unit, potentially leading to new electrochemically responsive materials.
Strategies for Modifying the Methoxy-phenyl Substituent
Demethylation: The methoxy (B1213986) group is a key functional handle. It can be cleaved to reveal a phenol, which is a versatile precursor for further reactions. A common method for demethylation involves treatment with strong Lewis acids like aluminum chloride, often in the presence of a soft nucleophile like a thiol. google.comgoogleapis.com For instance, processes have been developed for the demethylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) derivatives to their corresponding hydroxy versions. google.comnih.gov This transformation is particularly important in pharmaceutical chemistry, as the resulting 4-hydroxyphenyl group is a key structural feature in selective estrogen receptor modulators (SERMs). nih.gov
Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the methoxy group (C-3' and C-5' of the phenyl ring). This allows for the introduction of a variety of functional groups directly onto the phenyl ring, providing another avenue for structural diversification.
Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, nucleophilic aromatic substitution (SNAr) could be possible if strong electron-withdrawing groups are first installed on the ring, for example, ortho or meta to the methoxy group.
Modification of the Methoxy Group: Beyond cleavage, the methyl group of the ether can sometimes be targeted for functionalization, although this is a less common strategy. More practically, the conversion of the methoxy group to other alkoxy groups can be achieved via demethylation followed by O-alkylation of the resulting phenol.
Applications in Advanced Materials and Chemical Technologies
Organic Electronics and Optoelectronics
The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic devices. Fused thiophene (B33073) rings, such as those in the benzothiophene (B83047) scaffold, are particularly promising for creating organic semiconductors. bohrium.commdpi.com These materials are of interest for applications in displays, lighting, and energy conversion. mdpi.comontosight.ai
Active Components in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, organic materials are used to generate light when an electric current is applied. The performance of these devices is highly dependent on the molecular structure of the active components. Benzothiophene derivatives, particularly those with extended π-conjugation like bohrium.combenzothieno[3,2-b]benzothiophene (BTBT), are investigated for their potential in OLEDs. mdpi.com The introduction of substituents can modify the emission color and efficiency. For instance, a related but distinct compound, a donor-π-acceptor type molecule featuring a 4-methoxyphenyl-substituted thieno[3,2-b]thiophene (B52689) core (a different isomer of the benzothiophene ring system), has been synthesized and fabricated as an emitter in an OLED, demonstrating how molecular engineering can create functional materials for display technology. beilstein-journals.org However, specific studies on the use of 3-(4-methoxyphenyl)-benzo[b]thiophene as an active component in OLEDs have not been reported.
Materials for Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Benzothiophene derivatives are a major class of materials studied for this purpose due to their high stability and excellent charge transport properties. bohrium.comresearchgate.net Research has shown that modifying the benzothiophene core with various functional groups can influence molecular packing and, consequently, device performance. mdpi.com Solution-processable small-molecule organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) unit have been synthesized and shown to exhibit p-channel behavior with good mobility and high on/off ratios. mdpi.comresearchgate.net While these studies underscore the potential of the benzothiophene framework, there is no specific research available on the performance of 3-(4-methoxyphenyl)-benzo[b]thiophene in OFETs.
Dye-Sensitized Solar Cells (DSSCs)
DSSCs are a type of photovoltaic cell that uses an organic dye to absorb light. The dye is a critical component, and its molecular structure dictates the light absorption range and efficiency of the device. mdpi.com Organic dyes often feature a donor-π-acceptor (D-π-A) structure, and benzothiophene units can be incorporated as part of the π-conjugated bridge or the donor portion of the molecule. rsc.orgrsc.org For example, novel organic sensitizers incorporating a substituted benzo[1,2-b:4,5-b’]dithiophene unit as the electron donor have been successfully used in DSSCs. rsc.org Similarly, sensitizers based on a thieno[3,2-b] bohrium.combenzothiophene π-bridge have shown high power conversion efficiencies. rsc.org Despite the suitability of the benzothiophene scaffold for DSSC applications, no studies have specifically reported the use of 3-(4-methoxyphenyl)-benzo[b]thiophene as a sensitizer.
Photovoltaic Applications of Benzothiophene-Based Systems
Beyond DSSCs, benzothiophene derivatives are widely explored in other types of organic solar cells (OSCs), particularly in bulk heterojunction (BHJ) devices. In these devices, a blend of a donor and an acceptor material forms the active layer. Copolymers incorporating benzothiophene units have been designed as donor materials, demonstrating the versatility of this chemical scaffold in organic photovoltaics. nih.govrsc.org The structural tailoring of chromophores with benzothiophene-based acceptor groups has been shown to effectively reduce the band gap and improve absorption spectra, which are desirable properties for photovoltaic materials. nih.gov Research on the photovoltaic properties of various poly(3-alkylthiophene)s also informs the broader understanding of thiophene-based polymers in solar applications. mdpi.com Nevertheless, the specific photovoltaic properties of 3-(4-methoxyphenyl)-benzo[b]thiophene remain uninvestigated.
Chemical Sensing and Biosensing Applications
Chemical sensors are devices that detect and respond to specific chemical substances. Organic molecules can be designed to change their optical or electronic properties upon interaction with a target analyte, forming the basis of a sensor.
Development of Electrochemical Sensors
Electrochemical sensors measure changes in electrical properties (such as current or potential) that occur when the sensor interacts with an analyte. While various materials, including graphene-modified electrodes and molecularly imprinted polymers, are used to construct electrochemical sensors for a range of analytes, there is no specific literature available on the application of 3-(4-methoxyphenyl)-benzo[b]thiophene in the development of electrochemical sensors. researchgate.netnih.govnih.govmdpi.com The general class of thiophene derivatives is known for its utility in chemosensors due to exceptional photophysical properties, but specific research on this particular benzothiophene derivative for this purpose has not been published.
Recognition Elements in Chemo/Biosensors
While specific studies detailing the use of 3-(4-methoxyphenyl)-benzo[b]thiophene as a primary recognition element in chemo/biosensors are not extensively documented in publicly available research, the broader class of benzo[b]thiophene derivatives has been recognized for its potential in sensing applications. The functionalization of the benzo[b]thiophene core allows for the tuning of its electronic properties, making it a versatile scaffold for the design of sensors. The introduction of specific binding sites or moieties that can interact with target analytes could enable the development of selective and sensitive chemo/biosensors. The inherent fluorescence of some derivatives can be modulated upon interaction with an analyte, forming the basis for a signaling mechanism.
Materials for Nonlinear Optics
Role in Dye Chemistry and Pigment Development
The chromophoric nature of the 3-(4-methoxyphenyl)-benzo[b]thiophene scaffold makes it a candidate for use in the development of novel dyes and pigments. The extended conjugation of the benzo[b]thiophene system, influenced by the auxochromic methoxy (B1213986) group, governs its absorption and emission characteristics. While it may not be a primary dye in itself, it can serve as a core structure for the synthesis of more complex dye molecules. Its photophysical properties, such as absorption and fluorescence wavelengths, are critical in determining the color and application of any resulting dyes.
Research on the closely related compound, 3-(4-methoxyphenyl)thieno[3,2-b]thiophene, which shares a similar core structure, provides insight into the potential photophysical properties. The UV-Vis absorption and fluorescence emission spectra of derivatives of this related compound have been characterized, demonstrating their light-emitting capabilities. researchgate.net
| Compound Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |
| 5 | THF | 352 | 489 | 137 |
| 6 | THF | 352 | 501 | 149 |
| 5 | ITO | 406 | 495 | 89 |
| 6 | ITO | 361 | 494 | 133 |
Table 1: Photophysical data for derivatives of the related compound 3-(4-methoxyphenyl)thieno[3,2-b]thiophene. Data sourced from Cinar et al. (2018). researchgate.net
The significant Stokes shifts observed in these related compounds are a desirable property for fluorescent dyes, as it minimizes self-quenching and improves signal-to-noise ratios in imaging applications.
Functional Materials for Photoactive Systems
The primary area where 3-(4-methoxyphenyl)-benzo[b]thiophene and its derivatives have shown significant promise is in the realm of functional materials for photoactive systems, particularly in organic electronics. Benzo[b]thiophene-based materials are known for their high charge carrier mobility, good thermal stability, and solution processability, making them excellent candidates for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com
The introduction of a methoxyphenyl group can influence the molecular packing and electronic coupling in the solid state, which are critical factors for efficient charge transport. In the context of OLEDs, derivatives of 3-(4-methoxyphenyl)benzo[b]thiophene can be utilized as emitters or host materials. A study on organic light-emitting molecules incorporating the 3-(4-methoxyphenyl)thieno[3,2-b]thiophene unit demonstrated their potential as light-emitting materials. researchgate.net The study explored donor-acceptor systems where the thienothiophene derivative acts as the donor. The photophysical properties, including absorption and emission wavelengths, were investigated to assess their suitability for OLED applications.
Mechanistic Studies of Key Reactions Involving 3 4 Methoxy Phenyl Benzo B Thiophene
Elucidation of Reaction Pathways in Novel Syntheses
The formation of the 3-aryl-benzo[b]thiophene core can be achieved through various synthetic routes, with mechanistic studies revealing distinct pathways.
One prominent method is the direct C-H arylation of benzo[b]thiophene. Mechanistic investigations have explored several potential pathways for this transformation, including electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type process. nih.gov Kinetic evidence, particularly from studies on palladium-catalyzed reactions, strongly supports a Heck-type reaction pathway for the β-arylation (C-3 position) of benzo[b]thiophenes. nih.govacs.org This pathway is distinct from the SEAr mechanism, which would favor arylation at the more nucleophilic α-position (C-2), and the CMD pathway, which would be expected to show a large primary deuterium (B1214612) kinetic isotope effect. nih.govacs.org
A plausible catalytic cycle for this Pd-catalyzed arylation begins with the oxidative addition of an aryl iodide to a Pd(0) species, forming a Pd(II) intermediate (PdArI). acs.org This is followed by transmetalation and subsequent C-H activation steps leading to the final product. acs.org
Another innovative approach involves the reaction of arynes with alkynyl sulfides. nih.govresearchgate.net A proposed reaction pathway for this one-step synthesis starts with the generation of an aryne, which then reacts with the alkynyl sulfide (B99878). nih.govresearchgate.net The process is believed to proceed through the formation of a C-S bond, followed by C-C bond formation, protonation, and dealkylation to yield the 3-aryl-benzo[b]thiophene product. nih.gov
Acid-catalyzed intramolecular cyclization of α-(arylthio)-acetophenones is a more traditional route. For instance, the synthesis of 6-methoxy-3-(4-methoxyphenyl)-benzo[b]thiophene can be achieved via the cyclodehydration of 1-(4-methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone. jocpr.com This reaction has been studied with various acidic catalysts, such as polyphosphoric acid (PPA), BF3·OEt2, and aluminum chloride, with the choice of catalyst influencing the ratio of isomeric products. jocpr.comgoogle.com The mechanism involves an intramolecular electrophilic attack of the carbonyl-activated methylene (B1212753) group onto the electron-rich aromatic ring of the thioether, followed by dehydration.
Investigation of Intermediates and Transition States
Identifying transient species like intermediates and transition states is crucial for a complete mechanistic picture. In the palladium-catalyzed direct arylation of benzo[b]thiophene, a plausible mechanistic pathway outlines several intermediates. acs.org The cycle is proposed to start with a Pd(0) species (I) which undergoes oxidative addition with an aryl iodide to form a PdArI species (II). acs.org Subsequent reaction with a silver salt in an acidic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to a Pd alkoxide intermediate (III), which is believed to be the active species in the C-H arylation step. acs.org
For the aryne-mediated synthesis of 3-aryl-benzo[b]thiophenes, mechanistic studies suggest the involvement of several key intermediates. nih.govresearchgate.net The reaction between the aryne and the alkynyl sulfide is proposed to initially form a zwitterionic intermediate. nih.govresearchgate.net This species then undergoes cyclization to form a sulfonium (B1226848) intermediate, which, after protonation and dealkylation, yields the final benzo[b]thiophene product. nih.govresearchgate.net Side products observed during the reaction provide evidence for other transient species, such as silicate (B1173343) and phenolate (B1203915) intermediates, which can participate in the reaction mechanism, for example, by acting as a base in the dealkylation step. nih.gov Computational studies using Density Functional Theory (DFT) on related systems have suggested the involvement of a copper-bound five-membered transition state in similar cyclization reactions. researchgate.net
Kinetic Studies of Derivatization Reactions
Kinetic studies provide quantitative data on reaction rates and offer deep insights into reaction mechanisms, particularly the rate-determining step. For the direct C-H arylation of benzo[b]thiophene, Kinetic Isotope Effect (KIE) experiments have been instrumental in distinguishing between possible mechanistic pathways. acs.org
The measurement of carbon-13 KIEs (¹³C KIEs) at the C-2 and C-3 positions of benzo[b]thiophene during direct arylation provided significant results. acs.org The observation of substantial ¹³C KIEs at both positions is consistent with a Heck-type mechanism, where a carbopalladation step is involved. acs.org Conversely, these findings are inconsistent with an SEAr pathway, which would not be expected to show a significant KIE at the C-2 position during C-3 arylation. acs.org
Furthermore, the study of deuterium KIEs (²H KIEs) provides additional evidence. An inverse KIE was observed at the C-3 proton of benzo[b]thiophene, which is also characteristic of a Heck-type carbopalladation step. acs.org The absence of a significant ²H KIE at the C-2 position was rationalized with the support of computational experiments. acs.org A concerted metalation-deprotonation (CMD) mechanism would have predicted a large primary ²H KIE at the C-3 position, which was not observed. acs.org
| Position | Isotope | KIE Value (Experiment 1) | KIE Value (Experiment 2) | Mechanistic Implication |
|---|---|---|---|---|
| C-3 | ¹³C | 1.042 ± 0.006 | 1.044 ± 0.005 | Consistent with Heck-type pathway |
| C-2 | ¹³C | 1.015 ± 0.006 | 1.014 ± 0.005 | Consistent with Heck-type pathway |
| C-3 | ²H | Inverse KIE observed | Consistent with rate-limiting carbopalladation | |
| C-2 | ²H | No significant KIE observed | Rules out certain CMD pathways |
Deuterium Labeling Experiments for Proton Source Identification
Deuterium labeling is a powerful experimental technique used to trace the pathways of hydrogen atoms during a reaction. In the synthesis of 3-aryl-benzo[b]thiophenes via the aryne reaction, labeling experiments were conducted to elucidate the source of the proton that is incorporated into the product. nih.govresearchgate.net
To determine if the proton source was internal (from the starting materials) or external (from the solvent or trace water), a series of experiments were performed. nih.gov
Reaction in Deuterated Solvent: When the reaction was carried out in deuterated acetonitrile (B52724) (CD₃CN), the resulting 3-aryl-benzo[b]thiophene product showed partial incorporation of deuterium. nih.govresearchgate.net
Reaction with Deuterated Substrate: Using a deuterium-labeled alkynyl sulfide substrate in non-deuterated acetonitrile also resulted in partial deuterium incorporation, suggesting a possible intramolecular proton transfer mechanism from a zwitterionic intermediate. nih.govresearchgate.net
Reaction with Added D₂O: The addition of deuterium oxide (D₂O) to the reaction mixture led to significant incorporation of deuterium into the product. nih.govresearchgate.net
These results collectively suggest that while intramolecular proton transfer may play a role, the primary proton source is likely residual water present in the reaction system. nih.govresearchgate.net
| Experiment Condition | Deuterium Source | Result | Conclusion |
|---|---|---|---|
| Standard substrate in CD₃CN | Solvent | Partial deuterium incorporation | Solvent can be a proton source |
| Deuterated substrate in CH₃CN | Substrate (intramolecular) | Partial deuterium incorporation | Intramolecular proton transfer is possible |
| Standard substrate in CH₃CN/D₂O | Added D₂O | Significant (e.g., 60%) deuterium incorporation | External water is a major proton source |
Computational Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating experimental findings and providing a deeper, atomistic-level understanding of reaction mechanisms.
In the context of the direct arylation of benzo[b]thiophene, computational experiments were used to rationalize the experimental kinetic data. acs.org Specifically, calculations helped to explain why a deuterium KIE was not observed at the C-2 position, a finding that was crucial for supporting the Heck-type mechanism over other alternatives. acs.org
For other syntheses of benzothiophene (B83047) motifs, computational studies have been used to predict selectivity and rationalize reaction pathways. For example, in an electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, computational analysis revealed the favorability of a selective ipso-addition to form a quaternary spirocyclization intermediate, which was key to understanding the subsequent S-migration process leading to the final products. nih.gov Similarly, DFT calculations have been employed to suggest the energetic feasibility of specific transition states, such as a copper-bound five-membered transition state in the synthesis of related bicyclic compounds, providing theoretical support for the proposed mechanism. researchgate.net These computational insights are vital for refining mechanistic hypotheses and guiding the design of more efficient synthetic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-methoxy-phenyl)-benzo[b]thiophene, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via iodocyclization of methyl(2-(aryl-ethynyl)phenyl)sulfane derivatives using molecular iodine (2 eq.) in dichloromethane (DCM) under argon. Purification by column chromatography (Hexane/EtOAc) yields ~70-85% purity . For optimization, adjust stoichiometry of iodine, reaction time (3–6 hours), or solvent polarity. Parallel monitoring via TLC ensures reaction completion. Alternative routes involve benzoylisothiocyanate cyclization in 1,4-dioxane, with isolation of intermediates (e.g., ammonium chloride) to improve yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare methoxy proton signals (δ ~3.8 ppm for –OCH₃) and aromatic protons (δ 6.8–7.5 ppm for benzo[b]thiophene and methoxyphenyl groups) .
- XRD : Single-crystal X-ray diffraction confirms bond lengths (mean C–C: 1.39 Å) and dihedral angles (e.g., 4-methoxy-phenyl vs. benzo[b]thiophene plane: 15–25°) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 267.08 for C₁₅H₁₂O₂S) .
Q. What purification strategies are effective for removing byproducts in benzo[b]thiophene synthesis?
- Methodological Answer :
- Column Chromatography : Use gradient elution (Hexane:EtOAc 9:1 → 7:3) to separate polar byproducts (e.g., unreacted iodides or sulfides) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to isolate crystalline product .
- HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted benzo[b]thiophenes?
- Methodological Answer : Discrepancies in NMR or XRD data often arise from conformational flexibility or crystal-packing effects. For example:
- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in methoxyphenyl groups .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental XRD geometries to identify steric or electronic distortions .
- Synchrotron XRD : High-resolution data (R factor < 0.05) reduces ambiguity in bond-length measurements .
Q. What mechanistic insights explain the formation of this compound in radical-mediated reactions?
- Methodological Answer : In sulfonylation reactions, sodium metabisulfite generates methylsulfonyl radicals (CH₃SO₂·) that attack alkynyl precursors. Key steps:
- Radical Initiation : Photocatalysts (e.g., Ru(bpy)₃²⁺) oxidize sulfinate salts to radicals .
- Cyclization : Radical intermediates undergo 5-endo-dig cyclization, forming the benzo[b]thiophene core.
- Trapping Experiments : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radicals and isolate intermediates via LC-MS .
Q. How can researchers design derivatives of this compound for pharmacological studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with halogens (e.g., –Cl) or electron-withdrawing groups (e.g., –NO₂) to modulate bioavailability .
- Click Chemistry : Attach azide-functionalized side chains (e.g., 4-azidobenzoyl) via Cu(I)-catalyzed cycloaddition for targeted drug delivery .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with cyclooxygenase-2 (COX-2) or estrogen receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
